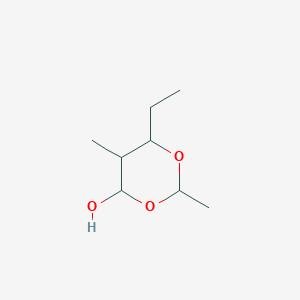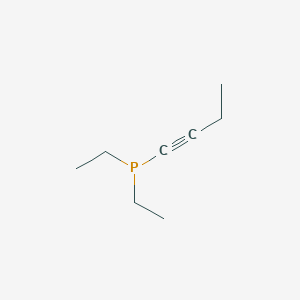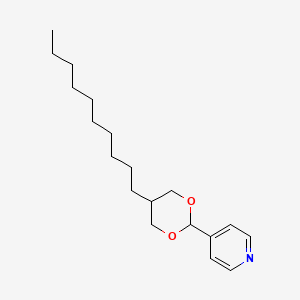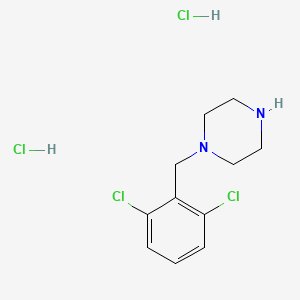![molecular formula C9H11NO B12572742 Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide CAS No. 412034-89-0](/img/structure/B12572742.png)
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[3210~1,3~0~2,7~]octane-2-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functionalization to introduce the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe to study biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclo[3.2.0.0(2,7).0(4,6)]heptane: Shares a similar tetracyclic structure but lacks the carboxamide group.
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another tetracyclic compound with different ring sizes and functional groups.
Uniqueness
Tetracyclo[3.2.1.0~1,3~.0~2,7~]octane-2-carboxamide is unique due to its specific combination of a tetracyclic core and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
412034-89-0 |
|---|---|
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
tetracyclo[3.2.1.01,3.02,7]octane-2-carboxamide |
InChI |
InChI=1S/C9H11NO/c10-7(11)9-5-1-4-2-6(9)8(5,9)3-4/h4-6H,1-3H2,(H2,10,11) |
Clé InChI |
SPHXGSRPKGZGEI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4(C2)C1C43C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)

![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)






![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)

